molecular formula C22H23N5O2 B5115868 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5115868
M. Wt: 389.4 g/mol
InChI Key: HZKUCFHVWNYBSD-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.18517499 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, more research could be conducted to explore its other biological and pharmacological activities .

Biochemical Analysis

Biochemical Properties

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, it interacts with other biomolecules such as acetylcholinesterase, influencing neurotransmission processes .

Cellular Effects

The effects of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . This compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization. Furthermore, it influences cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival .

Molecular Mechanism

At the molecular level, 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDK2 and acetylcholinesterase, inhibiting their activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, it modulates gene expression by interacting with transcription factors and influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine have been studied over time. The compound exhibits stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent across both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while exceeding this dose leads to toxicity.

Metabolic Pathways

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and altering metabolite levels. The compound also affects the levels of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage .

Transport and Distribution

The transport and distribution of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, the compound may be directed to specific organelles, such as mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-14-10-20(24-13-16-6-5-9-23-12-16)27-22(25-14)15(2)21(26-27)17-7-8-18(28-3)19(11-17)29-4/h5-12,24H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKUCFHVWNYBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.